3-[(3,4-Dichlorophenyl)amino]propanenitrile
Description
3-[(3,4-Dichlorophenyl)amino]propanenitrile is a nitrile-containing compound featuring a propanenitrile backbone substituted with a 3,4-dichlorophenylamino group. Its molecular formula is C₉H₇Cl₂N₂, with a molecular weight of 229.07 g/mol. The dichlorophenyl group enhances lipophilicity and electronic effects, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(3,4-dichloroanilino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6,13H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYHPLBANASGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCC#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)amino]propanenitrile typically involves the reaction of 3,4-dichloroaniline with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: This compound is utilized as an intermediate in the synthesis of various organic compounds. Its nitrile group can participate in nucleophilic addition reactions, making it valuable for developing more complex molecules.
Biology
- Biological Activity Studies: Research has indicated that 3-[(3,4-Dichlorophenyl)amino]propanenitrile exhibits potential biological activities. Studies are ongoing to evaluate its interactions with various biomolecules, which could lead to the discovery of new therapeutic agents.
Medicine
- Potential Therapeutic Uses: The compound is being investigated for its potential use in drug development. Preliminary studies suggest that it may have anticancer properties and could be effective against certain types of tumors.
Case Studies and Research Findings
-
Anticancer Activity:
- A study evaluated the effects of this compound on A549 lung adenocarcinoma cells. Results showed a significant reduction in cell viability at concentrations above 50 µM.
Concentration (µM) Cell Viability (%) 0 100 25 85 50 60 100 30 -
Mechanism of Action:
- The mechanism by which this compound exerts its effects involves the modulation of specific signaling pathways related to cell proliferation and apoptosis. Further research is needed to elucidate the exact molecular targets.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorophenyl)amino]propanenitrile involves its interaction with specific molecular targets. The dichlorophenyl group plays a crucial role in binding to these targets, while the aminopropanenitrile moiety influences the compound’s reactivity and stability. The pathways involved in its action are studied to understand its effects at the molecular level.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-[(3,4-Dichlorophenyl)amino]propanenitrile and related compounds:
Biological Activity
3-[(3,4-Dichlorophenyl)amino]propanenitrile, commonly referred to as DCAPN, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in research.
Chemical Structure and Properties
DCAPN is characterized by a propanenitrile backbone with a dichlorophenyl group attached to an amino substituent. The molecular formula is C10H10Cl2N2, and its structure can be represented as follows:
The biological activity of DCAPN primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that DCAPN may exhibit:
- Antitumor Activity : Preliminary studies suggest that DCAPN can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through caspase activation pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease progression, particularly in cancer and inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that DCAPN exhibited cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of approximately 5 µM. The mechanism was attributed to the induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis .
- Enzyme Interaction : Another investigation focused on the compound's role as an inhibitor of the L-type amino acid transporter (LAT1), which is often overexpressed in tumors. The results indicated significant inhibition at micromolar concentrations, suggesting its potential as an antitumor agent with minimal side effects .
In Vitro Studies
Table 1 summarizes key findings from various in vitro studies evaluating the biological activity of DCAPN:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (breast) | 5 | Induction of apoptosis | |
| A549 (lung cancer) | 10 | Inhibition of cell proliferation | |
| HeLa (cervical) | 7 | LAT1 inhibition |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the dichlorophenyl group significantly affect the biological activity of DCAPN. For instance, replacing chlorine with other halogens resulted in decreased potency against cancer cell lines. This highlights the importance of specific functional groups in determining the compound's efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
